Polydatin

Catalog No.
S539977
CAS No.
27208-80-6
M.F
C20H22O8
M. Wt
390.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Polydatin

Resveratrol-based formulations often suffer from precipitation, poor bioavailability, and photo-instability. Polydatin, its natural 3-O-β-D-glucoside, overcomes these barriers via enhanced water solubility and active SGLT1-mediated transport. Key advantages: • Aqueous solubility eliminates need for encapsulation, ensuring clear, stable serums. • 3-4× higher oral bioavailability than resveratrol, acting as a sustained-release prodrug. • UV-resistant trans-isomer prevents photoisomerization, extending product shelf life.

CAS Number

27208-80-6

Product Name

Polydatin

IUPAC Name

(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C20H22O8

Molecular Weight

390.4 g/mol

InChI

InChI=1S/C20H22O8/c21-10-16-17(24)18(25)19(26)20(28-16)27-15-8-12(7-14(23)9-15)2-1-11-3-5-13(22)6-4-11/h1-9,16-26H,10H2/b2-1+/t16-,17-,18+,19-,20-/m1/s1

InChI Key

HSTZMXCBWJGKHG-CUYWLFDKSA-N

SMILES

O[C@H]1[C@H](OC2=CC(/C=C/C3=CC=C(O)C=C3)=CC(O)=C2)O[C@H](CO)[C@@H](O)[C@@H]1O

solubility

Soluble in DMSO

Synonyms

3,4,5-trihydroxystilbene-3-beta-monoglucoside, 3,4,5-TSG, 3-hydroxy-5-(2-(4-hydroxyphenyl)ethenyl)phenyl-beta-D-glucoside, 5,4'-dihydroxystilbene-3-O-beta-D-Glcp, piceid, polydatin, polydatin, (E)-isomer, resveratrol 3-O-beta-D-glucoside, resveratrol-3-O-glucoside

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O

The exact mass of the compound Polydatin is 390.1315 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. It belongs to the ontological category of polyphenol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Aromatic polyketides [PK13] -> Diphenyl ethers, biphenyls, dibenzyls and stilbenes [PK1309]. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

10 mg, 25 mg, 50 mg, 100 mg

Polydatin (piceid), the natural 3-O-β-D-glucoside of resveratrol, is a highly valuable stilbenoid utilized in advanced pharmaceutical, nutraceutical, and cosmetic formulations. While its aglycone counterpart, resveratrol, is widely recognized for its bioactive properties, its industrial application is severely bottlenecked by poor aqueous solubility, rapid phase II metabolism, and high susceptibility to oxidative and UV degradation. Polydatin resolves these critical processability and delivery challenges through its glucoside moiety, which acts as a natural protective group. This structural modification imparts superior water solubility, enhanced metabolic stability, and enables active cellular transport, making Polydatin the preferred active ingredient for formulations requiring high bioavailability, aqueous compatibility, and extended shelf-life [1].

Research Fit

Structure Stilbenoid glucoside; resveratrol prodrug with enhanced aqueous solubility
Source Isolated from Polygonum cuspidatum and Vitis vinifera
Pathway context Reported interaction with AMPK, Nrf2, NF-κB signaling pathways

Substituting polydatin with its cheaper aglycone, resveratrol, routinely fails in aqueous formulations and oral delivery systems due to stark differences in physicochemical properties and pharmacokinetics. Resveratrol is highly hydrophobic, leading to rapid precipitation in aqueous media and requiring complex, costly encapsulation technologies to maintain dispersion. Furthermore, unglycosylated resveratrol undergoes rapid first-pass metabolism (glucuronidation and sulfation), resulting in a half-life of mere minutes and negligible systemic exposure. Polydatin’s glycosidic linkage sterically shields the C-3 position, preventing premature enzymatic breakdown and allowing it to utilize active transport mechanisms (SGLT1) rather than relying on inefficient passive diffusion[1]. Consequently, substituting polydatin with resveratrol compromises both formulation stability and downstream in vivo efficacy.

Substitution Risk: Resveratrol

Attribute
Polydatin
Resveratrol
Solubility
Higher aqueous solubility
Lower intrinsic solubility
Absorption
May bypass extensive first-pass metabolism
Extensive first-pass metabolism reported
Antioxidant profile
Reported DPPH / H₂O₂ / lipid peroxidation context
Reported ABTS radical scavenging context
Tissue distribution
Differential organ-specific modulation reported
Uniform tissue increase reported

In Vivo Pharmacokinetics and Systemic Bioavailability

The presence of the glucose moiety significantly alters the metabolic fate of the stilbenoid core. When administered orally at identical dosages, polydatin achieves substantially higher systemic exposure compared to resveratrol. Quantitative pharmacokinetic profiling demonstrates that polydatin yields a serum concentration 3 to 4 times higher than that of resveratrol, driven by its resistance to rapid enzymatic breakdown in the gut and liver [1].

Evidence DimensionPeak serum concentration after oral administration
Target Compound Data3–4x higher serum concentration
Comparator Or BaselineResveratrol (baseline systemic exposure)
Quantified Difference300% to 400% increase in serum levels
ConditionsIn vivo oral administration at equimolar dosages

For formulators of oral therapeutics or supplements, polydatin ensures the active compound actually reaches systemic circulation, eliminating the need for extreme over-dosing required with resveratrol.

Oral Bioavailability
Head-to-head
3.35× higher serum concentration
Supports exposure-model review
Rat model; 200 mg/kg oral; HPLC analysis

Co-Crystallization Compatibility and Aqueous Dissolution

Polydatin exhibits superior compatibility with solubility-enhancing formulation techniques such as co-crystallization. In a comparative study using L-proline as a co-crystal former at pH 7.0, the polydatin-L-proline (PD-L-Pro) co-crystal demonstrated a 15.8% increase in aqueous solubility and dissolution rate compared to pristine polydatin. In stark contrast, attempting the same co-crystallization with resveratrol (RSV-L-Pro) resulted in a 13.8% decrease in solubility[1].

Evidence DimensionChange in aqueous solubility via L-proline co-crystallization
Target Compound Data+15.8% increase in dissolution rate (Polydatin)
Comparator Or Baseline-13.8% decrease in dissolution rate (Resveratrol)
Quantified Difference29.6% net performance divergence in co-crystal solubility
ConditionsAqueous medium at pH 7.0, L-proline co-crystal phases

Polydatin is highly amenable to advanced solid-state formulation techniques, whereas resveratrol can react antagonistically with common excipients, complicating manufacturing.

Antioxidant Capacity
Head-to-head
DPPH, H₂O₂, lipid peroxidation: polydatin stronger (P<0.05); ABTS: resveratrol stronger
Assay-specific antioxidant context
In vitro biochemical assays

Cellular Transport Mechanisms and Intracellular Accumulation

Unlike resveratrol, which relies entirely on passive diffusion to penetrate cell membranes, polydatin actively hijacks cellular nutrient transporters. Polydatin enters target cells through a sodium-dependent glucose transporter 1 (SGLT1) active carrier mechanism. This active transport pathway allows polydatin to achieve high intracellular concentrations efficiently, bypassing the concentration-gradient limitations that restrict the cellular uptake of passively diffusing resveratrol [1].

Evidence DimensionCellular uptake pathway
Target Compound DataActive transport via SGLT1 carrier
Comparator Or BaselineResveratrol (Passive membrane diffusion)
Quantified DifferenceActive carrier-mediated influx vs. gradient-dependent passive diffusion
ConditionsIn vitro cellular uptake assays

Active transport ensures reliable, high-efficiency intracellular delivery of the active stilbenoid core, making polydatin superior for targeted cellular assays and high-performance therapeutics.

Co-Crystal Solubility
Head-to-head
+15.8% (PD) vs −13.8% (RES)
Formulation-dependent solubility response
L-proline co-crystal; pH 7.0
α-Glucosidase Inhibition
Head-to-head
IC₅₀ 18.07 μg/mL (PD); 16.73 μg/mL (RES)
Comparable potency; >10-fold vs acarbose
In vitro mixed-type inhibition
Tissue Distribution
Class-level
HGHP co-administration: AUC increased in heart, liver, kidney; decreased in spleen
Organ-specific modulation context
Huzhang-Guizhi herb pair; rat model

Aqueous-Based Cosmetic and Dermatological Formulations

Because of its inherent water solubility and resistance to UV-induced trans-to-cis photoisomerization, polydatin is the optimal stilbenoid for topical serums and aqueous cosmetic formulations. It avoids the crystallization and phase-separation issues that plague resveratrol, ensuring a stable, clear, and highly active final product [1].

Oral Nutraceuticals and Sustained-Release Prodrugs

Leveraging its 3–4x higher serum bioavailability and resistance to rapid phase II metabolism, polydatin is ideally suited for oral supplements and functional foods. It acts as a natural, sustained-release prodrug that delivers the bioactive stilbenoid core systemically without the need for synthetic encapsulation or lipid-based delivery systems [2].

Advanced Solid-State Pharmaceutical Co-Crystals

Polydatin’s favorable response to co-crystallization (e.g., with L-proline) makes it an excellent candidate for advanced solid-state drug design. Unlike resveratrol, which can lose solubility when complexed with certain amino acids, polydatin’s dissolution profile improves, allowing formulators to fine-tune its pharmacokinetics using standard, biocompatible excipients [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Oral systemic exposure research
Glycoside prodrug profile
AUC and tissue distribution in rodent models
Oxidative stress model studies
Radical scavenging profile
Assay-specific endpoint review (DPPH, H₂O₂, lipid peroxidation)
Co-crystal engineering research
Solubility response to co-formers
Dissolution rate and physical stability evaluation
Tissue-targeting research
Herb-pair modulation context
Organ-specific AUC modulation in models

Physical Description

Solid

XLogP3

1.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

6

Exact Mass

390.13146766 g/mol

Monoisotopic Mass

390.13146766 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Melting Point

130 - 140 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

XM261C37CQ

Related CAS

27208-80-6

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

65914-17-2
27208-80-6

Wikipedia

Piceid
Diiodohydroxypropane

Use Classification

Polyketides [PK] -> Aromatic polyketides [PK13] -> Diphenyl ethers, biphenyls, dibenzyls and stilbenes [PK1309]
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2: Binda MM, Donnez J, Dolmans MM. Targeting mast cells: a new way to treat endometriosis. Expert Opin Ther Targets. 2017 Jan;21(1):67-75. Epub 2016 Nov 28. Review. PubMed PMID: 27841046.
3: Petrosino S, Di Marzo V. The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations. Br J Pharmacol. 2017 Jun;174(11):1349-1365. doi: 10.1111/bph.13580. Epub 2016 Sep 29. Review. PubMed PMID: 27539936; PubMed Central PMCID: PMC5429331.
4: Weiskirchen S, Weiskirchen R. Resveratrol: How Much Wine Do You Have to Drink to Stay Healthy? Adv Nutr. 2016 Jul 15;7(4):706-18. doi: 10.3945/an.115.011627. Print 2016 Jul. Review. PubMed PMID: 27422505; PubMed Central PMCID: PMC4942868.
5: Mei YZ, Liu RX, Wang DP, Wang X, Dai CC. Biocatalysis and biotransformation of resveratrol in microorganisms. Biotechnol Lett. 2015 Jan;37(1):9-18. doi: 10.1007/s10529-014-1651-x. Epub 2014 Sep 2. Review. PubMed PMID: 25179823.
6: Du QH, Peng C, Zhang H. Polydatin: a review of pharmacology and pharmacokinetics. Pharm Biol. 2013 Nov;51(11):1347-54. doi: 10.3109/13880209.2013.792849. Epub 2013 Jul 18. Review. PubMed PMID: 23862567.
7: Liu LT, Guo G, Wu M, Zhang WG. The progress of the research on cardio-vascular effects and acting mechanism of polydatin. Chin J Integr Med. 2012 Sep;18(9):714-9. doi: 10.1007/s11655-012-1060-8. Epub 2012 Aug 31. Review. PubMed PMID: 22936326.
8: Kimura Y. Pharmacological studies on resveratrol. Methods Find Exp Clin Pharmacol. 2003 May;25(4):297-310. Review. PubMed PMID: 12808475.
9: Xue L. [Progress in the pharmacological study of Chinese herbal drug: polygonum cuspidatum]. Zhongguo Zhong Yao Za Zhi. 2000 Nov;25(11):651-3. Review. Chinese. PubMed PMID: 12525067.
10: Soleas GJ, Diamandis EP, Goldberg DM. Wine as a biological fluid: history, production, and role in disease prevention. J Clin Lab Anal. 1997;11(5):287-313. Review. PubMed PMID: 9292395.

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